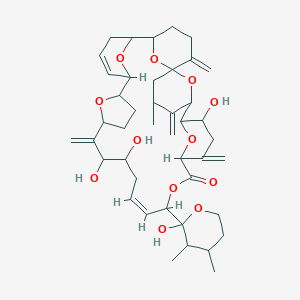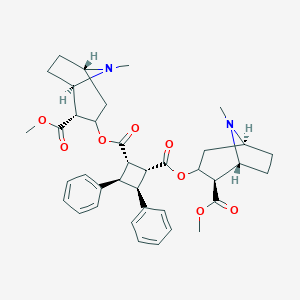
4-Acetyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has gained immense popularity in the field of organic chemistry due to its unique structure and properties. It is a five-membered ring that contains both sulfur and nitrogen atoms, which makes it an important building block for the synthesis of various bioactive compounds.
Mechanism of Action
The exact mechanism of action of 4-Acetyl-1,3-thiazole-5-carboxylic acid is not well understood. However, it is believed to exert its biological activity through various mechanisms, such as inhibition of enzyme activity, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
4-Acetyl-1,3-thiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-Acetyl-1,3-thiazole-5-carboxylic acid is its versatility in the synthesis of various bioactive compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-Acetyl-1,3-thiazole-5-carboxylic acid. One area of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Additionally, the compound can be further studied for its interaction with various cellular targets and its mechanism of action.
Scientific Research Applications
4-Acetyl-1,3-thiazole-5-carboxylic acid has been extensively studied for its various scientific research applications. It is used as a building block for the synthesis of various bioactive compounds, such as antimicrobial agents, anticancer agents, and anti-inflammatory agents. It has also been studied for its antioxidant properties and its ability to inhibit the activity of certain enzymes. Additionally, it has been used as a ligand in coordination chemistry studies.
properties
CAS RN |
114670-88-1 |
|---|---|
Product Name |
4-Acetyl-1,3-thiazole-5-carboxylic acid |
Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
4-acetyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)4-5(6(9)10)11-2-7-4/h2H,1H3,(H,9,10) |
InChI Key |
MWRXTZRLLJTXLM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=N1)C(=O)O |
Canonical SMILES |
CC(=O)C1=C(SC=N1)C(=O)O |
synonyms |
5-Thiazolecarboxylic acid, 4-acetyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)



![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)








